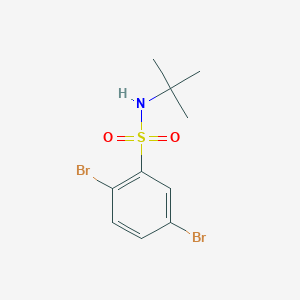
2,5-dibromo-N-(tert-butyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-dibromo-N-(tert-butyl)benzenesulfonamide, also known as DBBS, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This sulfonamide derivative has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
作用机制
The mechanism of action of 2,5-dibromo-N-(tert-butyl)benzenesulfonamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and the disruption of cellular processes. Studies have shown that 2,5-dibromo-N-(tert-butyl)benzenesulfonamide can bind to the active site of carbonic anhydrase, preventing the enzyme from functioning properly. Additionally, 2,5-dibromo-N-(tert-butyl)benzenesulfonamide has been found to disrupt the cell membrane of certain bacteria and fungi, leading to cell death.
Biochemical and Physiological Effects
2,5-dibromo-N-(tert-butyl)benzenesulfonamide has been found to have a range of biochemical and physiological effects, depending on the concentration and duration of exposure. At low concentrations, 2,5-dibromo-N-(tert-butyl)benzenesulfonamide has been shown to have antioxidant properties, protecting cells from oxidative damage. At higher concentrations, 2,5-dibromo-N-(tert-butyl)benzenesulfonamide can induce apoptosis, or programmed cell death, in cancer cells. Additionally, 2,5-dibromo-N-(tert-butyl)benzenesulfonamide has been found to have anti-inflammatory properties, reducing inflammation in animal models of arthritis.
实验室实验的优点和局限性
2,5-dibromo-N-(tert-butyl)benzenesulfonamide has several advantages for use in lab experiments, including its stability, solubility, and ease of synthesis. However, it also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
未来方向
There are several potential future directions for research on 2,5-dibromo-N-(tert-butyl)benzenesulfonamide. One area of interest is the development of new drugs based on 2,5-dibromo-N-(tert-butyl)benzenesulfonamide for the treatment of infectious diseases. Additionally, further studies are needed to fully understand the mechanism of action of 2,5-dibromo-N-(tert-butyl)benzenesulfonamide and its potential applications in other areas of medicine, such as cancer treatment and neurodegenerative diseases. Finally, research on the potential toxicity of 2,5-dibromo-N-(tert-butyl)benzenesulfonamide and its effects on the environment is also needed to ensure its safe use in scientific research.
合成方法
2,5-dibromo-N-(tert-butyl)benzenesulfonamide can be synthesized using various methods, including the reaction of 2,5-dibromoaniline with tert-butyl chloroformate and sodium benzenesulfonamide, or the reaction of 2,5-dibromoaniline with tert-butyl isocyanate and sodium benzenesulfonamide. These methods have been optimized to produce high yields of 2,5-dibromo-N-(tert-butyl)benzenesulfonamide with minimal impurities.
科学研究应用
2,5-dibromo-N-(tert-butyl)benzenesulfonamide has been studied extensively for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to have antibacterial, antifungal, and antiviral properties, making it a potential candidate for the development of new drugs to combat infectious diseases. Additionally, 2,5-dibromo-N-(tert-butyl)benzenesulfonamide has been found to inhibit the activity of certain enzymes, such as carbonic anhydrase, which has implications for the treatment of diseases such as glaucoma and epilepsy.
属性
产品名称 |
2,5-dibromo-N-(tert-butyl)benzenesulfonamide |
|---|---|
分子式 |
C10H13Br2NO2S |
分子量 |
371.09 g/mol |
IUPAC 名称 |
2,5-dibromo-N-tert-butylbenzenesulfonamide |
InChI |
InChI=1S/C10H13Br2NO2S/c1-10(2,3)13-16(14,15)9-6-7(11)4-5-8(9)12/h4-6,13H,1-3H3 |
InChI 键 |
ZAEGOCWJDSHYBF-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NS(=O)(=O)C1=C(C=CC(=C1)Br)Br |
规范 SMILES |
CC(C)(C)NS(=O)(=O)C1=C(C=CC(=C1)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















